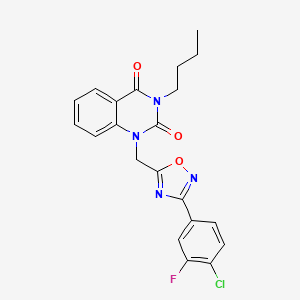

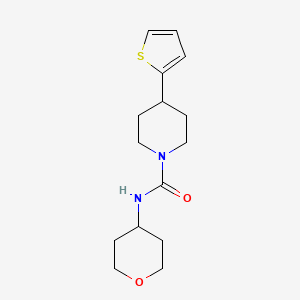

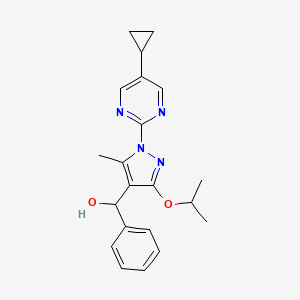

![molecular formula C19H21N5O2S B3008741 3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-90-8](/img/structure/B3008741.png)

3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is a heterocyclic molecule that appears to be a derivative of triazine, a class of compounds known for their applications in medicine, agriculture, and various industries. The structure suggests the presence of a piperidine moiety, which is often seen in compounds with biological activity, such as anti-acetylcholinesterase agents . The thieno[3,2-d][1,2,3]triazin-4(3H)-one portion of the molecule indicates a fused system combining thiophene and triazine rings, which could contribute to unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported, where substituents on the piperidine nitrogen and the benzoyl group significantly affect the biological activity of the compounds . In the context of triazine derivatives, a one-pot, three-component synthesis approach under controlled microwave irradiation has been utilized to create 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines, which could potentially be adapted for the synthesis of the compound . This method involves the reaction of cyanamide, aromatic aldehydes, and an amine, suggesting that a similar strategy might be employed for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of triazine derivatives is crucial for their biological activity. For instance, the introduction of bulky moieties and the basicity of the nitrogen atom in the piperidine ring have been shown to enhance anti-acetylcholinesterase activity . The specific arrangement of atoms and functional groups in the compound of interest would likely influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, as demonstrated by the synthesis of novel triazines and triazepines with potential anti-tumor activity . The reactivity of the triazine ring allows for interactions with different reagents, leading to a diverse array of products. The compound may similarly participate in reactions characteristic of triazine and piperidine derivatives, such as substitutions or ring transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its heterocyclic structure. Triazine derivatives are known for their stability and electronic properties, which make them useful in various applications . The presence of a piperidine ring and a dimethylamino group could affect the compound's solubility, boiling point, and melting point, as well as its potential to form salts or complexes with metals or other chemical agents.

Scientific Research Applications

Synthesis and Structural Investigations

Research in medicinal chemistry has led to the synthesis of novel thiazolidinone derivatives, including compounds structurally related to "3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one." These compounds were synthesized from intermediates featuring triazine and thiazolidinone moieties, aiming at evaluating their antimicrobial activity against a variety of bacteria and fungi. This work underscores the synthetic versatility of triazine-based compounds and their potential in developing new antimicrobials (Patel, Kumari, & Patel, 2012).

Biological Evaluation

The synthesis of s-triazine-based thiazolidinones and their evaluation as antimicrobial agents exemplify the application of triazine derivatives in addressing microbial resistance. These compounds exhibited significant antimicrobial properties against a range of bacterial and fungal pathogens, highlighting the potential of triazine derivatives in the development of new antimicrobial strategies (Patel, Patel, Kumari, & Patel, 2012).

Ring Transformations and Heterocyclic Synthesis

The compound has been involved in studies focusing on ring transformations and the synthesis of heterocyclic compounds. These research efforts aim to explore the chemical reactivity of triazine derivatives under various conditions to generate new compounds with potential applications in medicinal chemistry and material sciences (Mataka, Suzuki, Uehara, & Tashiro, 1992).

Corrosion Inhibition Studies

Triazine derivatives, including those structurally related to the compound , have been investigated for their potential as corrosion inhibitors. These studies have demonstrated that triazine-based compounds can offer significant protection against corrosion in various metals, suggesting their utility in industrial applications where corrosion resistance is critical (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Enzyme Inhibition and Antioxidant Activities

Research has also focused on the evaluation of triazine derivatives for their enzyme inhibitory and antioxidant activities. These compounds have been assessed for their potential to inhibit enzymes relevant to various diseases and their capacity to scavenge free radicals, suggesting their possible therapeutic applications (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

properties

IUPAC Name |

3-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-22(2)15-5-3-4-13(12-15)18(25)23-9-6-14(7-10-23)24-19(26)17-16(20-21-24)8-11-27-17/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQWUKLGOPJQAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

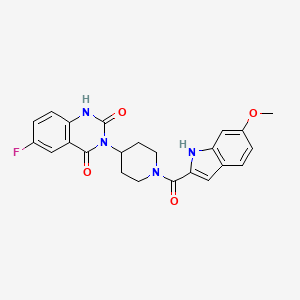

![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)

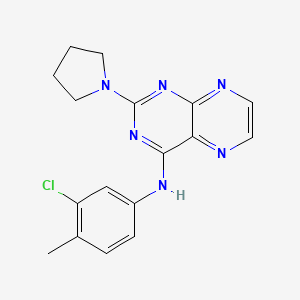

![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)

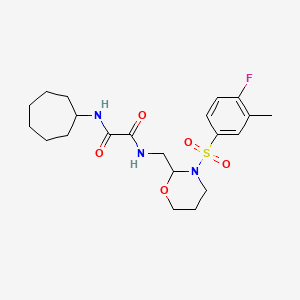

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)